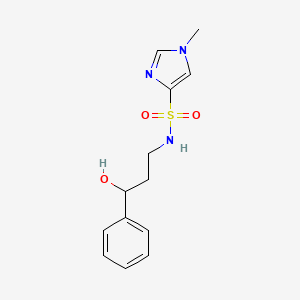

N-(3-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-16-9-13(14-10-16)20(18,19)15-8-7-12(17)11-5-3-2-4-6-11/h2-6,9-10,12,15,17H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUZAUZOWJFSLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

The compound shares structural and synthetic similarities with other 1-methyl-1H-imidazole-4-sulfonamide derivatives. Below is a comparative analysis based on substituent variations, synthesis methods, and analytical characterization:

Structural Analogues and Substituent Effects

Key Observations :

- The target compound’s 3-hydroxy-3-phenylpropyl chain balances hydrophilicity and aromaticity, contrasting with analogs like 3a (benzyl) and 11a (cyclohexyl), which prioritize lipophilicity and rigidity .

- Substituents such as pyrimidinyl (in 2e ) or tert-butoxycarbonyl (in 11d ) are tailored for specific enzyme interactions (e.g., farnesyltransferase inhibition) .

Comparison :

- The target compound’s hydroxyl group may complicate purification compared to lipophilic analogs (e.g., 3a ), requiring polar solvent systems.

- High-resolution mass spectrometry (HRMS) and NMR are standard for structural confirmation across all analogs .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(3-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide, and how is purity ensured?

The synthesis typically involves coupling reactions between primary alcohols (e.g., 3-hydroxy-3-phenylpropanol) and secondary sulfonamide intermediates via nucleophilic substitution or reductive amination. For example, coupling under Mitsunobu conditions or using activating agents like EDCI/HOBt is common. Purification is achieved via flash chromatography with solvent systems such as CH₂Cl₂/MeOH/NH₄OH (19:7:1), followed by analytical validation using HPLC (≥95% purity) and HRMS for mass confirmation . Structural integrity is confirmed by ¹H/¹³C NMR to resolve peaks corresponding to the imidazole sulfonamide (δH ~6.8–7.0 ppm) and hydroxypropyl moieties (δH ~3.5–4.0 ppm) .

Advanced: How can researchers resolve contradictions in biological activity data for structurally analogous sulfonamide derivatives?

Discrepancies in activity data (e.g., IC₅₀ variations in enzyme inhibition assays) often arise from differences in assay conditions (pH, cofactors) or structural nuances. For example, substituents on the phenyl or imidazole ring (e.g., cyanophenyl vs. methoxyphenyl) can alter target binding. To address this:

- Perform comparative SAR studies using analogs with systematic substitutions (e.g., compared compounds with cyclohexyl vs. cyclopentyl groups).

- Validate binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify affinity differences .

- Re-examine synthesis protocols to rule out impurities (e.g., HPLC-MS tracking of byproducts) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks for the imidazole (δC ~136–142 ppm for sulfonamide-attached carbons) and hydroxypropyl chain (δC ~65–70 ppm for hydroxyl-bearing carbon) .

- HRMS : Confirm molecular ion [M+H]⁺ with <3 ppm error (e.g., [C₁₉H₂₃N₃O₃S + H]⁺ = 366.1582) .

- HPLC : Use reverse-phase C18 columns with dual mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>95%) and retention time reproducibility .

Advanced: What strategies are used to elucidate the mechanism of action against Plasmodium falciparum or other protozoan targets?

For antiparasitic activity (e.g., farnesyltransferase inhibition in malaria):

- Enzyme inhibition assays : Measure IC₅₀ using recombinant PfFTase vs. human FTase to confirm selectivity (e.g., reported >100-fold selectivity for Plasmodium FTase).

- Cellular uptake studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation in infected erythrocytes .

- Molecular docking : Align the compound into PfFTase’s active site (e.g., PDB 3KMM) to identify key interactions (e.g., hydrogen bonds with Aspβ94) .

Basic: How is the compound’s stability assessed under physiological conditions?

Stability studies involve:

- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC quantification of intact compound.

- Plasma stability : Incubate in human plasma (37°C, 1–6 hours) and precipitate proteins with acetonitrile before analysis .

- Light/thermal stability : Store at 25°C/60% RH or 40°C/75% RH for 4 weeks, monitoring degradation via TLC or NMR .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- ADMET prediction : Use tools like SwissADME to predict logP (target <3), aqueous solubility (>50 µM), and CYP450 inhibition risk.

- Metabolite identification : Run in silico metabolism simulations (e.g., GLORYx) to flag labile sites (e.g., hydroxylpropyl oxidation) .

- Permeability : Apply PAMPA assays or Caco-2 models to optimize logD (1.5–2.5) for blood-brain barrier penetration if targeting CNS parasites .

Basic: What in vitro assays are recommended for initial biological screening?

- Antiparasitic activity : SYBR Green-based growth inhibition assays against P. falciparum 3D7 strain (IC₅₀ <1 µM is promising) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to determine selectivity indices (>10 is ideal) .

- Enzyme inhibition : Fluorescence-based FTase assays using dansyl-GCVLS substrate .

Advanced: How do structural modifications (e.g., substituent variations) impact target selectivity?

- Case study : Replacing the phenyl group with a pyridyl moiety ( ) increased PfFTase inhibition 10-fold but reduced human FTase activity.

- Electrostatic effects : Electron-withdrawing groups (e.g., -CN) on the phenyl ring enhance binding to PfFTase’s hydrophobic pocket .

- Steric effects : Bulky substituents (e.g., tert-butyl) on the imidazole reduce off-target binding to human carbonic anhydrase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.